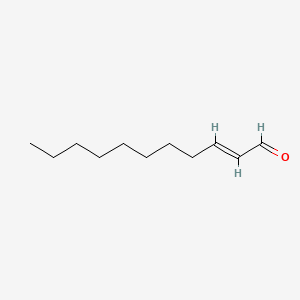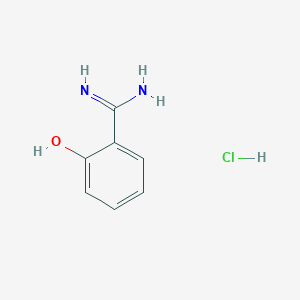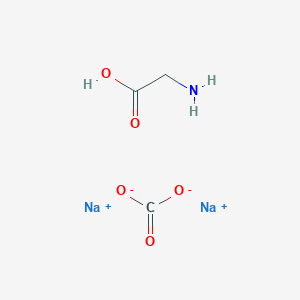
2-Undecenal
Descripción general
Descripción
2-Undecenal is a compound that is related to various chemical substances with potential applications in different fields, such as liquid crystal technology and biological activity signaling. Although the provided papers do not directly discuss 2-Undecenal, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for understanding 2-Undecenal.
Synthesis Analysis
The synthesis of compounds related to 2-Undecenal involves multi-step chemical reactions. For instance, a triphenylene-based liquid crystal derivative was synthesized through esterification, which is a common method for forming ester bonds in organic chemistry . Another synthesis approach described the preparation of biologically active molecules through a series of reactions starting from nitroalkanes and acrolein, which could be analogous to methods used for synthesizing 2-Undecenal .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Undecenal has been characterized using spectroscopic techniques such as 1H NMR and FT-IR . These methods are crucial for confirming the identity and purity of synthesized compounds. The presence of carbon-carbon double bonds is a significant feature in these molecules, which can influence their reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that 2-Undecenal may also undergo reactions typical for alkenes, such as addition reactions. The Michael reaction, a type of conjugate addition, is mentioned as a synthetic step for a related compound , suggesting that 2-Undecenal could participate in similar reactions due to its alkene functionality.
Physical and Chemical Properties Analysis
The physical properties of compounds related to 2-Undecenal, such as thermal behavior and optical properties, have been studied. For example, a triphenylene-based compound exhibited a wide mesophase temperature range and showed a typical pyramid texture of the columnar phase under polarized light microscopy . These findings are relevant for understanding the behavior of 2-Undecenal in various phases and temperatures, as well as its potential applications in materials science.
Aplicaciones Científicas De Investigación
Antifungal Properties
2-Undecenal, specifically in its form as (2E)-undecenal, demonstrates significant antifungal properties. Kubo et al. (2003) investigated a series of aliphatic (2E)-alkenals for their antifungal activity against Saccharomyces cerevisiae ATCC 7754, finding that (2E)-undecenal was the most effective. This compound exhibited fungicidal action at any growth stage of S. cerevisiae, unaffected by pH levels. The study suggested that the antifungal activity of medium-chain (2E)-alkenals arises from their ability to function as surfactants, disrupting membrane-associated functions nonspecifically (Kubo, Fujita, Kubo, Nihei, & Lunde, 2003).
Role in Insect Communication
2-Undecenal, particularly in the form of (Z)-4-undecenal (Z4-11Al), is identified as a volatile pheromone produced by female Drosophila melanogaster (vinegar fly). Becher et al. (2017) found that female flies emit Z4-11Al for species-specific communication and mate-finding. This compound's distinctive flavor can be detected in minimal quantities, such as those emitted by a single female fly, and is even perceivable in a glass of wine, where a tenfold concentration is identified as an off-flavor. This study provides insights into the biological role of Z4-11Al or structurally related aldehydes in humans and the basis for this semiochemical convergence (Becher, Lebreton, Wallin, Hedenström, Borrero, Bengtsson, Jörger, & Witzgall, 2017).
Antibacterial Activity
In another study by Kubo et al. (2004), the antibacterial activity of (2E)-undecenal was examined against Salmonella choleraesuis ssp. choleraesuis ATCC 35640. The research revealed that (2E)-undecenal possesses bactericidal activity, functioning similarly to its antifungal properties by acting as a nonionic surfactant. This property enables (2E)-undecenal to be effective against bacteria at various growth stages (Kubo, Fujita, Kubo, Nihei, & Ogura, 2004).
Safety and Hazards
2-Undecenal is classified as a skin irritant (Category 2) and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It causes skin irritation and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that 2-Undecenal belongs to the class of organic compounds known as medium-chain aldehydes . These are aldehydes with a chain length containing between 6 and 12 carbon atoms . .
Biochemical Pathways
It is known that 2-Undecenal is a metabolite of species such as Ailanthus altissima and Coriandrum sativum . .
Propiedades
IUPAC Name |
(E)-undec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBRUWVURLWGY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904470 | |
| Record name | (2E)-2-Undecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 10.00 mm Hg | |
| Record name | 2-Undecenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.837-0.847 | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Undecenal | |
CAS RN |
53448-07-0, 1337-83-3, 2463-77-6 | |
| Record name | (E)-2-Undecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Undecenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Undecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Undec-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-undec-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-UNDECENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNP3S9MG30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Undecenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-undecenal exhibit any biological activity?
A1: Yes, research indicates 2-undecenal possesses antifungal [, ], antibacterial [], and nematicidal [] properties.
Q2: How does 2-undecenal exert its antifungal effect?
A2: While the exact mechanism is not fully understood, research suggests 2-undecenal might act as a surfactant, disrupting the fungal plasma membrane and causing potassium ion leakage []. This disruption is thought to be non-specific, affecting membrane integrity directly.
Q3: Has the antifungal activity of 2-undecenal been tested on specific fungi?
A3: Yes, studies have demonstrated the efficacy of 2-undecenal against various plant pathogenic fungi, including Botrytis cinerea [], Cladosporium herbarum [], Fusarium temperatum [], Bipolaris oryzae [], Fusarium oxysporum [], Fusarium solani [], and Rhizoctonia solani [].
Q4: What about its nematicidal activity? Against which nematodes has it been tested?
A4: 2-Undecenal exhibited nematicidal activity against the root-knot nematode Meloidogyne javanica in a laboratory setting [].
Q5: Could 2-undecenal be used to control postharvest diseases in fruits?
A5: Research suggests potential. In a study, 2-undecenal effectively inhibited Fusarium temperatum growth on Manzano peppers, prolonging their shelf life and preserving their nutritional quality [].
Q6: Does 2-undecenal exhibit any activity against Leishmania parasites?
A6: While 2-undecenal itself hasn't been extensively studied in this context, its related compound (E)-2-dodecenal, also found in cilantro essential oil, showed promising activity against both promastigote and amastigote forms of Leishmania donovani []. This suggests a potential avenue for further investigation into 2-undecenal's antiparasitic properties.
Q7: Does 2-undecenal show any inhibitory effects on enzymes?
A7: One study found that (E)-2-undecenal, alongside other alkenals, demonstrated inhibitory effects on the plasma membrane H+-ATPase of Saccharomyces cerevisiae []. This inhibition impacted glucose-induced medium acidification, highlighting its potential to interfere with cellular processes.
Q8: Is 2-undecenal toxic to plants?
A8: A study using Arabidopsis thaliana as a model plant found no visible toxicity from 4-octyl-cyclopentenone, a compound structurally similar to 2-undecenal and sharing the α,β-unsaturated carbonyl moiety []. This suggests that 2-undecenal might also be safe for plants, although further research is needed to confirm this.
Q9: What is the molecular formula and weight of 2-undecenal?
A9: The molecular formula of 2-undecenal is C11H20O, and its molecular weight is 168.28 g/mol.
Q10: Are there any specific structural features of 2-undecenal that contribute to its biological activity?
A10: Yes, the α,β-unsaturated carbonyl group in 2-undecenal is crucial for its activity [, ]. This moiety is a strong electrophile, capable of reacting with nucleophilic groups in biological systems, potentially disrupting crucial cellular processes.
Q11: How does the length of the carbon chain in 2-undecenal affect its antifungal activity?
A11: Research indicates that antifungal activity increases with chain length up to a certain point. For instance, (E)-2-decenal and (E)-2-undecenal show maximum potency against Saccharomyces cerevisiae, but activity drastically reduces for (E)-2-dodecenal and longer chain alkenals []. This suggests an optimal chain length for interaction with target sites.
Q12: Is 2-undecenal found in food?
A12: Yes, 2-undecenal is a natural constituent of certain foods, contributing to their flavor profile. It is found in cilantro [, ], lemon peel [], and olive oil [, ].
Q13: What kind of aroma does 2-undecenal impart to food?
A13: 2-Undecenal is associated with various aroma descriptors, including "metallic" [, ], "fatty" [, , ], and "green" []. Its perception and contribution to the overall aroma profile can be influenced by its concentration and the presence of other volatile compounds.
Q14: Can 2-undecenal be formed during food processing?
A14: Yes, 2-undecenal can be generated during cooking processes like deep frying [, , , , ] and thermal oxidation of oils [, , ]. It is often considered a marker of lipid oxidation, especially in unsaturated fats.
Q15: Does the presence of 2-undecenal in food pose any health concerns?
A15: While 2-undecenal is generally considered safe at the levels found in food, some unsaturated aldehydes, including 2-alkenals and alka-2,4-dienals, have been associated with potential health concerns at higher concentrations []. More research is needed to fully understand the potential long-term effects of consuming foods with high levels of 2-undecenal.
Q16: What are the common methods for analyzing and quantifying 2-undecenal?
A16: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify 2-undecenal in various matrices, including plant extracts [, ], food samples [, , , ], and insect emissions [].
Q17: Are there any specific techniques for extracting 2-undecenal from complex matrices?
A17: Several extraction methods have been employed, including solid-phase microextraction (SPME) [, , , ], dynamic headspace sampling [], simultaneous distillation-extraction [], and solvent extraction []. The choice of technique depends on the sample matrix and the desired sensitivity and selectivity.
Q18: Are there any ongoing research efforts to explore the potential applications of 2-undecenal?
A18: Research on 2-undecenal is ongoing, particularly its use as a potential biopesticide [, ] and its role in food flavor [, , ]. Further investigation is needed to fully understand its mode of action, efficacy, and safety in various applications.
Q19: Could 2-undecenal be used as a starting material for synthesizing other compounds?
A19: Yes, 2-undecenal's structure makes it a valuable building block in organic synthesis. For example, it can be used to synthesize fluorinated analogs of insect pheromones, as demonstrated by the synthesis of (3Z,5Z)-5-fluorotetradecadien-1-yl acetate, a fluorinated analog of the sex pheromone of the carpenterworm Prionoxistus robiniae [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)